molecular formula C8H16O3 B3388489 2-(3-Methylbutoxy)propanoic acid CAS No. 875231-56-4

2-(3-Methylbutoxy)propanoic acid

Cat. No.: B3388489
CAS No.: 875231-56-4
M. Wt: 160.21 g/mol
InChI Key: VQNVWLSAOXQIGS-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)propanoic acid (IUPAC name: 2-[(3-methylbutyl)oxy]propanoic acid) is a branched-chain alkoxy-substituted propanoic acid derivative. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The compound features a 3-methylbutoxy group (-O-(CH₂)₂CH(CH₃)₂) attached to the second carbon of the propanoic acid backbone. This structural motif confers unique physicochemical properties, such as moderate lipophilicity due to the branched alkoxy chain, which may influence solubility and biological activity .

Properties

IUPAC Name

2-(3-methylbutoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)4-5-11-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVWLSAOXQIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875231-56-4
Record name 2-(3-methylbutoxy)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)propanoic acid typically involves the reaction of 3-methylbutanol with propanoic acid under acidic or basic conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbutoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

2-(3-Methylbutoxy)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-methylbutoxy)propanoic acid with structurally or functionally related propanoic acid derivatives, based on substituent groups, applications, and properties derived from the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
This compound 3-Methylbutoxy (branched alkoxy) C₈H₁₆O₃ 160.21 Hypothesized applications in surfactants or bioactive molecules due to lipophilic alkoxy chain. N/A (hypothetical)
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) 2,4,5-Trichlorophenoxy (aryloxy) C₉H₇Cl₃O₃ 289.51 Banned herbicide; high environmental toxicity due to chlorinated aromatic substituents.
(R)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid Complex aryloxy-pyridinyl C₁₉H₂₀F₃NO₄ 383.4 Metabolite of Fluazifop-P-butyl herbicide; polar substituents enhance pesticidal activity.
2-(3-Nitrophenyl)propanoic acid 3-Nitrophenyl (aromatic nitro group) C₁₀H₁₁NO₄ 209.2 Research chemical; nitro group may confer reactivity in synthetic pathways.
2-((Tetrahydrofuran-3-yl)oxy)propanoic acid Tetrahydrofuran-3-yloxy (cyclic ether) C₇H₁₂O₄ 160.17 Potential intermediate in drug synthesis; cyclic ether enhances solubility.
3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid 4-(3-Methylbutoxy)benzoylamino C₁₆H₂₁NO₅ 307.3 Bioactive derivative; anti-inflammatory or enzyme-inhibiting properties suggested.

Key Comparisons :

In contrast, polar substituents like the pyridinyl-aryloxy group in Fluazifop-P-butyl’s metabolite improve target specificity in agrochemicals .

Biological Activity: Chlorinated phenoxy derivatives (e.g., Silvex) exhibit potent herbicidal activity but pose environmental risks due to bioaccumulation . The nitro group in 2-(3-nitrophenyl)propanoic acid may enable redox-mediated interactions in drug design .

Synthetic Utility: Cyclic ether substituents (e.g., tetrahydrofuran-3-yloxy) are often used to modulate solubility and metabolic stability in pharmaceuticals, as seen in intermediates like 2-((tetrahydrofuran-3-yl)oxy)propanoic acid .

Thermal and Chemical Stability: Branched alkoxy groups (e.g., 3-methylbutoxy) may enhance thermal stability compared to linear chains, as inferred from the storage conditions of similar esters (e.g., propanoic acid,2-methyl-, butyl ester in ) .

Biological Activity

2-(3-Methylbutoxy)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound is an alkyl-substituted propanoic acid. Its structural formula can be represented as:

C7H14O2\text{C}_7\text{H}_{14}\text{O}_2

This compound features a branched alkyl group, which may influence its interaction with biological systems.

The biological activity of this compound is primarily linked to its role as a metabolic intermediate and potential signaling molecule. It may interact with various biological pathways, including:

  • Metabolic Regulation : The compound is involved in fatty acid metabolism, potentially influencing energy production and storage.
  • Neurotoxic Effects : Similar compounds have been noted for neurotoxic effects, particularly in the context of metabolic disorders like maple syrup urine disease (MSUD) .

Pharmacological Studies

Recent studies have explored the pharmacological potential of related compounds. For instance, research on structurally analogous compounds has demonstrated their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. These findings suggest that this compound could similarly influence neurological functions.

Case Study 2: Metabolic Disorders

In cases of propionic acidemia, propionic acid and its derivatives accumulate in the body, leading to severe metabolic disturbances. The implications of such accumulation highlight the importance of understanding the biological activity of related compounds like this compound .

Data Summary

Study Findings Implications
Study on branched-chain keto acidsElevated levels linked to neurotoxicityIndicates potential risks for similar compounds
Research on propionic acidemiaAccumulation leads to metabolic dysfunctionHighlights importance in metabolic regulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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